In-Depth Physicochemical Profiling of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol: A Technical Guide for Drug Development
In-Depth Physicochemical Profiling of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol: A Technical Guide for Drug Development
As medicinal chemistry increasingly ventures into novel sp³-enriched chemical space, the characterization of polar, low-molecular-weight building blocks has become a critical bottleneck in hit-to-lead optimization. This whitepaper provides an authoritative, mechanistic breakdown of the physical properties of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 1174308-75-8) .
By detailing the causality behind its physicochemical behavior and establishing self-validating experimental protocols, this guide empowers drug development professionals to effectively integrate this fragment into complex pharmacophores.
Molecular Architecture & Physicochemical Baseline
The structural architecture of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is defined by two distinct functional domains:
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The 1-ethyl-1H-pyrazole Core: A metabolically robust heteroaromatic ring that provides rigid structural directionality and acts as a dual hydrogen-bond acceptor/donor system depending on its local microenvironment.
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The Ethanolamine Side Chain: A highly flexible, hydrophilic moiety containing a primary amine and a secondary hydroxyl group.
This combination generates a highly polar molecule. The primary amine is expected to have a pKa of ~9.0–9.5, ensuring it remains predominantly protonated (cationic) at physiological pH (7.4). This ionization state drastically limits passive lipid bilayer diffusion while maximizing aqueous solubility [1].
Quantitative Property Summary
The following table summarizes the key physicochemical metrics of the compound, mapping the structural drivers to their resulting properties [1].
| Property | Value | Causality / Structural Driver |
| Molecular Weight | 155.20 g/mol | Low MW ensures high ligand efficiency (LE), making it an ideal starting point for fragment-based drug discovery (FBDD). |
| Exact Mass | 155.1058 g/mol | Critical for precise High-Resolution Mass Spectrometry (HRMS) tracking during metabolic stability assays. |
| Predicted XLogP3-AA | -1.3 | Driven by the primary amine and hydroxyl group; indicates extreme hydrophilicity and preference for aqueous compartments. |
| H-Bond Donors | 3 | Contributed by the -NH₂ and -OH groups; facilitates strong electrostatic interactions with target kinase/GPCR residues. |
| H-Bond Acceptors | 4 | Contributed by the oxygen, primary amine, and the sp² nitrogens of the pyrazole ring. |
| Rotatable Bonds | 4 | The ethyl and ethanolamine linkages provide conformational flexibility for induced-fit target binding. |
Experimental Methodologies for Property Determination
To transition this building block from a theoretical fragment to a validated lead component, its physical properties must be empirically determined. As a Senior Application Scientist, I emphasize that protocols must be self-validating systems —meaning the assay design inherently flags its own failures.
Protocol A: Potentiometric pKa Determination (OECD 112)
Understanding the exact pKa is non-negotiable, as it dictates the molecule's ionization state, which downstream affects both solubility and target binding thermodynamics [2].
Causality Focus: Why use a 0.15 M KCl matrix? Aqueous titration without a background electrolyte leads to fluctuating ionic strength as HCl/KOH is added, which destabilizes the activity coefficients of the ions and skews the Bjerrum plot. A constant 0.15 M KCl background mimics physiological ionic strength and ensures mathematical linearity during non-linear regression analysis.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl aqueous solution. Ensure complete dissolution via sonication.
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Electrode Calibration: Standardize the glass pH electrode using certified reference buffers (pH 4.01, 7.00, and 10.01) at a strictly controlled 25.0 ± 0.1 °C.
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System Validation (Control): Run a parallel titration of a known standard (e.g., Labetalol) to verify the electrode's Nernstian response.
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Titration: Titrate the sample using standardized 0.1 M HCl to pH 2.0, followed by back-titration with 0.1 M KOH to pH 11.0.
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Data Analysis: Plot the volume of titrant against pH. Calculate the pKa from the inflection points using the Bjerrum function.
Fig 1: Self-validating potentiometric pKa determination workflow (OECD 112).
Protocol B: LogP/LogD Determination via Shake-Flask Method (OECD 107)
Lipophilicity dictates membrane permeability. For highly polar compounds (LogP < 0), standard HPLC-based methods are prone to failure because the analyte elutes in the void volume of the reverse-phase column. Therefore, the traditional Shake-Flask method remains the gold standard [3].
Causality Focus: Why perform a mass balance check? Highly polar amines can adsorb onto the negatively charged silanol groups of standard glassware. If the sum of the compound in the aqueous and octanol phases does not equal the initial input, adsorption has occurred, and the resulting LogP will be artificially skewed.
Step-by-Step Methodology:
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Phase Saturation: Vigorously stir n-octanol and 10 mM PBS (pH 7.4) together for 24 hours to mutually saturate the phases.
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Equilibration: Dissolve the compound in the pre-saturated aqueous phase to a concentration of 100 µM. Add an equal volume of pre-saturated n-octanol.
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Agitation: Shake the biphasic system at 100 RPM for 24 hours at 25.0 °C.
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Phase Separation: Centrifuge the mixture at 3000 RPM for 15 minutes to break any micro-emulsions at the interface.
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Quantification & Validation: Quantify the concentration in both phases using LC-MS/MS. Calculate the mass balance. If total recovery is <95%, discard the run and repeat using silanized (deactivated) glassware.
Implications for Drug Design and ADME Profiling
The physical properties of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol dictate its strategic utility in medicinal chemistry. Because it possesses a low LogP (-1.3) and a basic amine, it is highly soluble but exhibits poor passive permeability across the blood-brain barrier (BBB).
This makes it an exceptional moiety for peripherally restricted drugs . By appending this building block to a lipophilic core, medicinal chemists can drastically lower the overall LogD of the lead molecule, effectively "tuning" it to avoid Central Nervous System (CNS) off-target toxicity while maintaining high free-fraction concentrations in the plasma.
Fig 2: Integration of the pyrazole building block into hit-to-lead optimization.
References
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European Chemicals Agency (ECHA) / Legislation.gov.uk. "OECD Test Guideline 112: Dissociation Constants in Water." Regulation (EC) No 440/2008. URL: [Link]
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Organisation for Economic Co-operation and Development (OECD). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals. URL: [Link]
